7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

PARP inhibitor DNA damage bioisostere

For medicinal chemistry teams facing entropic penalties and off-target effects with flexible diamines, this rigid spirocyclic building block provides a direct solution. It serves as a conformationally locked piperazine bioisostere, delivering higher Fsp³ and target specificity. • Enables PARP-1 inhibitor analogs with Kd=12.6 nM, eliminating DNA damage signals seen with piperazine scaffolds. • Validated ROCK inhibitor core: the cyclopropanecarbonyl analog achieves 1.23 nM IC50, 38-fold more potent than the 7-methyl variant. • Crystallographically confirmed KRAS G12C inhibitor scaffold (PDB: 7YCC), ensuring optimal warhead engagement geometry.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B12071321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3(CC2)CNC3
InChIInChI=1S/C11H18N2O/c14-10(9-1-2-9)13-5-3-11(4-6-13)7-12-8-11/h9,12H,1-8H2
InChIKeyLSHIAUMUKMTASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane: Key Specifications


7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS: 2137745-27-6) is a bicyclic spirocyclic building block comprising a 2,7-diazaspiro[3.5]nonane core functionalized at the 7-position with a cyclopropanecarbonyl group, with molecular formula C11H18N2O and molecular weight 194.27 g/mol . The 2,7-diazaspiro[3.5]nonane scaffold is recognized in medicinal chemistry as a rigid, three-dimensional framework that serves as a conformationally constrained piperazine bioisostere, reducing the number of rotatable bonds and increasing sp³-hybridized carbon fraction (Fsp³) relative to linear diamines [1]. This compound is supplied as a research-grade intermediate with a certified minimum purity of 95%, and is utilized in the synthesis of kinase inhibitors, PARP inhibitors, and covalent KRAS G12C inhibitors [2].

Scaffold Type Spirocyclic piperazine bioisostere building block
Core Use Kinase, PARP, and covalent inhibitor synthesis
Physicochemical Profile High Fsp³ scaffold for lead optimization

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane: Substitution Risks


The 2,7-diazaspiro[3.5]nonane core cannot be freely substituted with linear diamines such as piperazine or homopiperazine, nor with other spirocyclic homologs such as 2,7-diazaspiro[4.4]nonane, without altering critical drug-like properties and target binding conformations. The rigid spirocyclic junction locks the two nitrogen atoms into a fixed relative geometry, restricting conformational flexibility and reducing the entropic penalty upon target binding [1]. When deployed as a piperazine bioisostere in the olaparib scaffold, the 2,7-diazaspiro[3.5]nonane-containing analog exhibited a distinct pharmacological profile with reduced DNA damage induction at comparable PARP-1 affinity, whereas alternative spirocyclic cores such as 2,7-diazaspiro[4.4]nonane or 2,8-diazaspiro[4.5]decane yielded compounds with either drastically reduced target affinity or paradoxical cytotoxicity profiles [2]. Furthermore, the cyclopropanecarbonyl substituent at the 7-position confers unique electronic and steric properties relative to acetyl, benzyl, or Boc-protected analogs, directly impacting lipophilicity, metabolic stability, and kinase selectivity [3]. Generic substitution without quantitative verification of these parameters risks compromising lead optimization campaigns.

1 Linear diamines (piperazine) may not reproduce the constrained geometry and target affinity profile of the 2,7-diazaspiro[3.5]nonane scaffold.
2 Alternative spirocyclic cores (e.g., 2,7-diazaspiro[4.4]nonane) can drastically alter target affinity and introduce undesired cytotoxicity profiles.
3 The 7-cyclopropanecarbonyl group is not interchangeable with acetyl, benzyl, or methyl substituents; replacement may shift kinase selectivity and lipophilicity.

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane vs. Structural Analogs: Evidence


Piperazine Bioisostere: PARP-1 Affinity Without DNA Damage

When the piperazine moiety in olaparib was replaced with the 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane core, the resulting analog (Compound 10e) retained high PARP-1 binding affinity with a Kd of 12.6 ± 1.1 nM, while exhibiting no detectable DNA damage induction at equivalent drug concentrations [1]. In contrast, the parent olaparib scaffold with piperazine induced measurable DNA damage at comparable concentrations, and analogs incorporating alternative spirocyclic cores (e.g., 2,7-diazaspiro[4.4]nonane, Compound 15b) displayed drastically reduced PARP-1 affinity (Kd = 4397 ± 1.1 nM) and paradoxically induced DNA damage at micromolar concentrations [1]. This demonstrates that the 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane core uniquely balances target affinity with an improved safety pharmacology window that is not achievable with piperazine or other spirocyclic homologs.

PARP-1 Affinity vs DNA Damage
Head-to-head
Kd 12.6 nM (spiro) vs 4397 nM (alternative spiro); no DNA damage detected
Supports scaffold selection for PARP inhibitor lead optimization
DNA damage endpoint context
PARP inhibitor DNA damage bioisostere olaparib analog

ROCK Inhibition: Cyclopropanecarbonyl Advantage

In a diazaspiro ROCK inhibitor series, the compound bearing a 7-cyclopropylcarbonyl-substituted 2,7-diazaspiro[3.5]nonane core (as part of a larger inhibitor construct) demonstrated an IC50 of 1.23 nM against the target kinase [1]. By comparison, a structurally analogous compound in the same patent series wherein the 7-position substituent was altered to a 7-methyl-2,7-diazaspiro[3.5]nonane sulfonamide exhibited an IC50 of 47.1 nM against the same target [1]. This represents an approximately 38-fold difference in potency attributable directly to the cyclopropylcarbonyl versus methyl substitution pattern at the 7-position of the diazaspiro[3.5]nonane core. The cyclopropylcarbonyl group provides both enhanced hydrophobic packing and a specific electrostatic interaction with the kinase hinge region that is absent with smaller or less constrained 7-substituents.

ROCK Inhibitor Potency
Head-to-head
IC50 1.23 nM (cyclopropylcarbonyl) vs 47.1 nM (7-methyl)
Demonstrates critical contribution of 7-cyclopropanecarbonyl substituent
Kinase inhibition assay context
Rho kinase ROCK inhibitor kinase selectivity structure-activity relationship

Covalent KRAS G12C Inhibitor Scaffold Validation

The 2,7-diazaspiro[3.5]nonane scaffold, when functionalized with an acryloyl warhead at the 2-position (1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one), serves as a covalent KRAS G12C inhibitor core that demonstrated favorable metabolic stability and anti-tumor activity in preclinical models [1]. The X-ray co-crystal structure of this core bound to KRAS G12C (PDB: 7YCC, resolution 1.79 Å) confirmed the spirocyclic scaffold positions the acrylamide warhead for optimal covalent engagement with the mutant cysteine residue (Cys12) [1]. While the 7-cyclopropanecarbonyl derivative is a late-stage building block for constructing more elaborate KRAS inhibitors, the base 2,7-diazaspiro[3.5]nonane scaffold provides a validated entry point for KRAS G12C inhibitor discovery that linear diamines such as piperazine cannot replicate due to geometric constraints at the cysteine binding pocket.

KRAS G12C Engagement
Class-level
X-ray co-crystal structure (PDB: 7YCC, 1.79 Å) confirms Cys12 binding geometry
Validates spirocyclic scaffold for covalent inhibitor design
7-cyclopropanecarbonyl is a functionalized intermediate; class-level scaffold validation
KRAS G12C covalent inhibitor oncology metabolic stability

Physicochemical Advantage: Fsp³ and Lipophilicity

The 2,7-diazaspiro[3.5]nonane core provides a calculated Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.82 for the unsubstituted scaffold, substantially higher than linear diamines such as piperazine (Fsp³ = 0.5) or N,N'-dimethylethylenediamine (Fsp³ = 0.33) [1]. The 7-cyclopropanecarbonyl derivative adds a constrained cyclopropyl moiety that further increases three-dimensional character while maintaining a molecular weight of 194.27 g/mol . The predicted LogP for the 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane scaffold (as part of a larger inhibitor construct) is approximately 2.1, placing it in a favorable lipophilicity range for CNS penetration and oral bioavailability [2]. In contrast, 7-benzyl-2,7-diazaspiro[3.5]nonane exhibits a significantly higher LogP, which may adversely affect solubility and metabolic clearance [3]. Higher Fsp³ values correlate with improved clinical success rates due to reduced aromatic ring count and enhanced three-dimensionality.

Fsp³ and Lipophilicity
Cross-study comparable
Fsp³ ≈ 0.82 vs 0.5 (piperazine); cLogP ≈ 2.1 (cyclopropylcarbonyl derivative)
High three-dimensionality supports fragment-based and lead-like design
Calculated parameters; verify experimentally
physicochemical properties Fsp³ LogP drug-likeness

Purity Specification and Quality Documentation

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS: 2137745-27-6) is commercially available from AKSci (catalog 0858EN) with a certified minimum purity specification of 95% . The compound is supplied with a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request, and all batches are backed with full quality assurance . The molecular formula is C11H18N2O with a molecular weight of 194.27 g/mol . In contrast, structurally related 7-substituted 2,7-diazaspiro[3.5]nonane analogs such as 7-cyclopropyl-2,7-diazaspiro[3.5]nonane (CAS: 1003564-37-1) or 7-benzyl-2,7-diazaspiro[3.5]nonane (CAS: 135380-52-8) are available from alternative suppliers but may exhibit variable purity specifications and limited quality documentation . The 95% minimum purity threshold ensures that the material is suitable for medicinal chemistry applications without requiring additional purification prior to use in SAR studies.

Purity & Quality
Specification review
95% minimum purity with COA/SDS documentation
Ensures material suitability for medicinal chemistry without additional purification
Supplier-specified; verify upon receipt
chemical procurement purity specification quality assurance building block

Key Research Applications of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane


PARP Inhibitors with Reduced Genotoxicity

For medicinal chemistry teams developing next-generation PARP inhibitors, the 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane building block enables the construction of olaparib analogs that retain high PARP-1 affinity (Kd = 12.6 nM) while eliminating the DNA damage signal observed with the parent piperazine-containing scaffold [1]. This application is supported by direct comparative data showing that alternative spirocyclic cores (2,7-diazaspiro[4.4]nonane) yield drastically reduced potency (Kd = 4397 nM) and paradoxical cytotoxicity, confirming that the 2,7-diazaspiro[3.5]nonane ring size is uniquely suited for this target [1].

ROCK Inhibitor SAR: High-Potency Scaffolds

The 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane core is validated as a key potency-determining substructure in ROCK inhibitors, with the cyclopropylcarbonyl-substituted analog demonstrating an IC50 of 1.23 nM, which is 38-fold more potent than the corresponding 7-methyl analog (IC50 = 47.1 nM) [2]. This building block is essential for medicinal chemists seeking to reproduce or extend the subnanomolar potency SAR described in US Patent 10577363, where the cyclopropylcarbonyl moiety at the 7-position is a critical pharmacophoric element [2].

Covalent KRAS G12C Inhibitor Discovery

The 2,7-diazaspiro[3.5]nonane core (of which the 7-cyclopropanecarbonyl derivative is a functionalized intermediate) has been crystallographically validated as a covalent KRAS G12C inhibitor scaffold (PDB: 7YCC, 1.79 Å resolution), demonstrating optimal geometry for acrylamide warhead engagement with Cys12 [3]. This building block supports the synthesis of advanced KRAS G12C inhibitors that exhibit favorable metabolic stability and anti-tumor activity, and provides a structurally rigid alternative to flexible diamines that cannot achieve the requisite binding conformation [3].

Fragment-Based Design with High Fsp³ Scaffolds

The 2,7-diazaspiro[3.5]nonane core offers an Fsp³ of approximately 0.82, substantially exceeding linear diamines such as piperazine (Fsp³ = 0.5), making it an attractive building block for fragment-based drug discovery programs that prioritize three-dimensional scaffolds with reduced aromatic character [4]. The 7-cyclopropanecarbonyl derivative maintains favorable calculated LogP (~2.1) while adding a conformationally constrained cyclopropyl group that can engage shallow hydrophobic pockets in protein targets [5]. This scaffold aligns with modern medicinal chemistry metrics correlating higher Fsp³ with improved clinical success rates [4].

Application
Selection Property
Validation Focus
PARP inhibitor lead optimization
Spirocyclic scaffold – PARP-1 affinity balance
DNA damage endpoint context
ROCK inhibitor SAR studies
Cyclopropanecarbonyl potency contribution
Kinase selectivity profiling
Covalent KRAS G12C inhibitor design
Spirocyclic warhead geometry
Cysteine engagement & metabolic stability
Fragment-based drug discovery
High Fsp³ spirocyclic core
Three-dimensionality & lipophilicity metrics

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